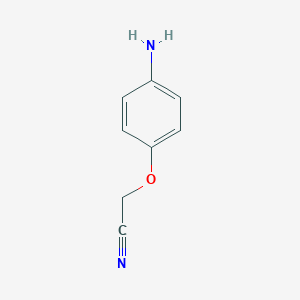

2-(4-Aminophenoxy)acetonitrile

Description

Properties

IUPAC Name |

2-(4-aminophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLCZDWOYJRTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306667 | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169286-84-4 | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169286-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance Within the Aminophenoxy Compound Class

The chemical identity and reactivity of 2-(4-Aminophenoxy)acetonitrile are intrinsically linked to its molecular architecture. The molecule features a central phenoxy ring substituted with an amino group (-NH2) at the para position and an ether-linked acetonitrile (B52724) group (-OCH2CN). This arrangement of functional groups is pivotal to its chemical behavior.

The amino group acts as an electron-donating group, increasing the electron density of the aromatic ring and influencing its reactivity in electrophilic substitution reactions. ijpscr.info Conversely, the nitrile group is strongly electron-withdrawing, which impacts the acidity of the adjacent methylene (B1212753) protons and provides a reactive site for nucleophilic additions and other transformations. This duality of electronic effects within the same molecule makes it a highly versatile reagent.

The presence of the aminophenoxy moiety is critical for its utility. This functional group is a common feature in a variety of biologically active compounds and polymer precursors. mdpi.com The ether linkage provides a degree of flexibility to the molecule, while the amino group offers a site for further functionalization, such as acylation or participation in polymerization reactions.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | |

| IUPAC Name | This compound | |

| Key Functional Groups | Amine (-NH₂), Ether (-O-), Nitrile (-C≡N) | |

| Solubility | Soluble in DMSO |

The structural significance of this compound is further highlighted when compared to other related aminophenoxy compounds. For instance, in contrast to its ester analogue, ethyl 2-(4-aminophenoxy)acetate, the nitrile group in this compound offers different reactive pathways. mdpi.com While the ester is prone to hydrolysis, the nitrile can be reduced to a primary amine or participate in cycloaddition reactions to form heterocyclic systems.

Table 2: Spectroscopic Data for this compound

| Type of Spectrum | Data | Source |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 6.62 (d, J = 8.8 Hz, 2H, ArH), 6.47 (d, J = 8.8 Hz, 2H, ArH), 4.65 (s, 2H, OCH₂CN), 4.12 (s, 2H, NH₂) | |

| ¹³C NMR | δ 158.9 (C-O), 117.3 (CN), 115.8–121.4 (aromatic carbons) |

Research Trajectories and Academic Relevance

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are often fine-tuned include the choice of solvent, base, catalyst, temperature, and reaction time.

For the etherification of 4-aminophenol (B1666318), the use of aprotic solvents like acetonitrile (B52724) can be beneficial as they enhance the solubility of intermediates while minimizing side reactions. The use of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to improve yields in such reactions. Temperature control is also critical; for instance, conducting the reaction at 60°C can provide a good balance between reaction kinetics and the stability of the aminophenoxy group.

In the reduction of the nitro-phenoxy precursor, the choice of reducing agent and conditions significantly impacts the outcome. While catalytic hydrogenation is efficient, the Fe/NH₄Cl system offers a safer and more economical alternative. mdpi.comresearchgate.net The ratio of reagents, particularly the amount of iron and ammonium chloride relative to the nitro compound, is a key factor to optimize for complete conversion. The solvent system, often a mixture of ethanol (B145695) and water, facilitates the reaction by ensuring adequate solubility of both the organic substrate and the inorganic reagents.

Recent advancements in synthetic methodology also explore the use of novel catalytic systems and reaction media to improve efficiency and sustainability. For instance, studies on similar reductions have explored various iron-based systems and other metal catalysts to achieve high chemoselectivity under mild conditions. researchgate.net

Below is a comparative table of different synthetic routes:

| Synthetic Route | Key Steps | Typical Reagents | Advantages | Disadvantages | Typical Yield |

| Alkylation and Reduction | 1. Alkylation of 4-nitrophenol2. Reduction of nitro group | 1. 4-nitrophenol, Chloroacetonitrile, K₂CO₃, Acetone2. Fe, NH₄Cl, Ethanol/Water | Good overall yield, avoids oxidation of amine group. | Two-step process. | 68-88% |

| Direct Etherification | Direct alkylation of 4-aminophenol | 4-aminophenol, Chloroacetonitrile, Cs₂CO₃, DMF | Single-step process. | Low yield due to amine oxidation. | 45-50% |

| Protection-Etherification-Deprotection | 1. Protection of 4-aminophenol2. Alkylation3. Deprotection | 1. 4-aminophenol, Acetic anhydride2. Chloroacetonitrile3. HCl | Improved yield compared to direct etherification. | Multi-step, adds complexity. | 65-70% |

Solvent Effects and Catalysis

The selection of an appropriate solvent and catalyst is paramount in optimizing the synthesis of this compound, primarily impacting reaction rates, yields, and the formation of byproducts.

In the initial step, the synthesis of 2-(4-nitrophenoxy)acetonitrile via the reaction of 4-nitrophenol with chloroacetonitrile, aprotic solvents are generally favored. Acetone is a commonly used solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction. It maximizes the nucleophilicity of the phenoxide ion formed in the presence of a base like anhydrous potassium carbonate (K₂CO₃). The use of K₂CO₃ is advantageous as it is an efficient deprotonating agent that minimizes side reactions. Acetonitrile (ACN) is another suitable aprotic solvent that enhances the solubility of intermediates and can help in minimizing unwanted side reactions.

For the subsequent reduction of the nitro group to an amine, a mixture of ethanol and water is often employed. This solvent system is compatible with the commonly used Fe/NH₄Cl reduction method, which offers a high yield and aligns with green chemistry principles by avoiding hazardous reagents. mdpi.com

Catalysis plays a crucial role in both direct and indirect synthetic routes. In the direct alkylation of 4-aminophenol, a less favored method due to the sensitivity of the starting material, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to improve the yield in aprotic solvents like acetonitrile. Phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) have also been shown to be effective in facilitating reactions involving phenoxides, potentially increasing reaction rates and yields under milder conditions. nih.govgoogle.comwisdomlib.org Lewis acids, for instance, zinc chloride (ZnCl₂), can also act as catalysts in related syntheses.

In the context of the reduction of the nitro-intermediate, while the Fe/NH₄Cl system is popular, other catalytic systems like palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrazine (B178648) hydrate (B1144303) or hydrogen gas) are also utilized, particularly in industrial settings, to achieve high purity and yield. rsc.org

Table 1: Effect of Solvents and Catalysts on the Synthesis of 2-(4-Nitrophenoxy)acetonitrile

| Solvent | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Acetone | K₂CO₃ | Reflux (~56) | 68-75 | |

| Acetonitrile | DABCO | 60 | Improved Yield | |

| DMF | Cs₂CO₃ | 80 | 45-50** | |

| Specific yield not provided, but noted as an improvement. | ||||

| **This refers to the direct alkylation of 4-aminophenol to this compound. |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the synthesis of related compounds, microwave irradiation has been shown to significantly enhance reaction efficiency. nih.govresearchgate.netmdpi.com For instance, a microwave-assisted approach for the cyanoethylation of 4-nitrophenol, a reaction analogous to the first step in the synthesis of this compound, demonstrated a rapid reaction time of 30 minutes at 100°C.

While specific data on the direct microwave-assisted synthesis of this compound is limited in the provided search results, the successful application of this technology to similar reactions, such as the synthesis of pyrimidine (B1678525) derivatives and pyrroles, suggests its high potential for this process. nih.govmdpi.com Microwave heating can promote efficient and uniform heating of the reaction mixture, which can be particularly beneficial for the nucleophilic substitution and reduction steps. The intramolecular cyclization of enamine-type Schiff bases to form pyrrole (B145914) derivatives showed a significant increase in yield from 23% under conventional heating to 86% with microwave assistance, highlighting the transformative potential of this technology. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction (Intramolecular Cyclization)

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | Reflux | N/A | 23 | mdpi.com |

| Microwave-Assisted | N/A | N/A | 86 | mdpi.com |

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound introduces a distinct set of challenges and considerations, primarily centered on cost-effectiveness, safety, scalability, and environmental impact.

For large-scale production, the two-step nitro reduction method is generally favored over direct alkylation. This preference is due to the higher yields (82-88%) and greater selectivity achieved, which are critical for economic viability. The Fe/NH₄Cl reduction system is particularly attractive for industrial applications due to its lower cost and reduced environmental footprint compared to methods employing expensive catalysts like palladium or hazardous reagents like high-pressure hydrogen gas. mdpi.com

The development of continuous flow processes offers a significant advancement for industrial synthesis. researchgate.net Continuous flow reactors provide superior control over reaction parameters such as temperature and residence time, leading to improved safety, consistency, and scalability. This methodology is particularly advantageous for exothermic reactions, which can be challenging to manage in large batch reactors. researchgate.net While not specifically documented for this compound in the provided results, the successful application of continuous flow for other industrial chemical syntheses suggests its potential for this compound. researchgate.net

Furthermore, the principles of green chemistry are increasingly influencing industrial synthesis. The use of phase-transfer catalysis (PTC) can be beneficial on an industrial scale by eliminating the need for organic solvents and allowing the use of more environmentally friendly bases like alkali metal carbonates or hydroxides. wisdomlib.orgptfarm.plcrdeepjournal.org This not only reduces waste but can also lead to higher reactivity and product purity. ptfarm.pl

Chemical Reactivity, Functional Group Transformations, and Derivatization

Reactions of the Amino Moiety

The primary aromatic amino group in 2-(4-Aminophenoxy)acetonitrile is a key site for various chemical modifications. As a nucleophile, it readily participates in reactions typical of primary amines. researchgate.net

Acylation and Amide Formation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. libretexts.org This reaction is fundamental in peptide synthesis and the creation of various amide-containing structures.

Reaction with Aldehydes and Ketones: Condensation reactions with aldehydes and ketones lead to the formation of imines, also known as Schiff bases. libretexts.org These imines are versatile intermediates that can undergo further transformations.

Diazotization: Treatment with nitrous acid converts the primary amino group into a diazonium salt. While diazonium salts derived from aliphatic amines are often unstable, those from aromatic amines can be used in subsequent reactions, although the formation of a diazo ester can occur if the reaction conditions are suitable. libretexts.org

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a robust and versatile functional group that can be converted into several other important chemical entities. researchgate.netnih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. chemistrysteps.comebsco.com Acid-catalyzed hydrolysis typically proceeds through an intermediate imidic acid which tautomerizes to an amide, and with more vigorous conditions, hydrolyzes further to a carboxylic acid. chemistrysteps.comebsco.com Base-catalyzed hydrolysis also forms an intermediate amide, which can then be hydrolyzed to a carboxylate salt. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comlibretexts.org This transformation provides a method for introducing a -CH₂-NH₂ group. ebsco.com Milder reducing agents can convert nitriles to imines. ebsco.com

Reaction with Organometallic Reagents: Grignard and organolithium reagents add to the electrophilic carbon of the nitrile to form an iminium intermediate, which is then hydrolyzed to a ketone. chemistrysteps.comlibretexts.org

| Reagent | Product | Reaction Type |

| H₃O⁺ | Carboxylic Acid | Hydrolysis |

| OH⁻, H₂O | Carboxylate Salt | Hydrolysis |

| 1. LiAlH₄, 2. H₂O | Primary Amine | Reduction |

| 1. DIBAL-H, 2. H₂O | Aldehyde | Reduction |

| 1. Grignard Reagent (RMgX), 2. H₃O⁺ | Ketone | Nucleophilic Addition |

Nucleophilic Substitution and Condensation Reactions

The presence of both a nucleophilic amino group and an electrophilic nitrile carbon allows this compound to participate in various nucleophilic substitution and condensation reactions. Nucleophilic substitution involves a nucleophile reacting with an electrophile, resulting in the replacement of a leaving group. mhmedical.com Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. pressbooks.pub

For example, the amino group can act as a nucleophile in substitution reactions with alkyl halides. chemistrysteps.com Furthermore, the molecule can undergo self-condensation or react with other bifunctional molecules under appropriate conditions to form polymeric structures or macrocycles.

Cyclization Reactions and Heterocycle Synthesis

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Intramolecular or intermolecular reactions involving both the amino and nitrile groups can lead to the formation of five, six, or even seven-membered rings. researchgate.net

For instance, condensation of the amino group with a β-keto ester can lead to the formation of pyridone derivatives. ysu.am The nitrile group can also participate in cyclization reactions. For example, reaction with cyanogen (B1215507) azide (B81097) can lead to the formation of tetrazole derivatives. rsc.org The synthesis of heterocycles is a significant area of organic chemistry, as these structures are prevalent in natural products and pharmaceuticals. cem.com Photochemical cyclizations also offer a powerful method for constructing heterocyclic systems under mild conditions. chim.it

Application as a Chemical Precursor for Complex Molecules

Due to its versatile reactivity, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential applications in various fields. Its ability to undergo a wide array of chemical transformations allows for the introduction of diverse functional groups and the construction of intricate molecular architectures.

A related compound, ethyl-2-(4-aminophenoxy) acetate, has been synthesized as a building block for novel dual hypoglycemic agents. mdpi.com This highlights the utility of the aminophenoxy scaffold in medicinal chemistry. Similarly, this compound can be envisioned as a precursor for various pharmaceuticals and other functional organic materials. The reactivity of the amino and nitrile groups allows for its incorporation into larger molecular frameworks through reactions such as amide bond formation and heterocycle synthesis. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in 2-(4-Aminophenoxy)acetonitrile. The analysis of chemical shifts, signal multiplicities, and integration values allows for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the amino group are expected at a different chemical shift from those ortho to the phenoxy group due to the differing electronic effects of these substituents. The methylene (B1212753) protons of the acetonitrile (B52724) moiety and the protons of the amino group each give rise to a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the nitrile carbon, the methylene carbon, and the four unique carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing phenoxyacetonitrile (B46853) group.

A reported ¹H and ¹³C NMR analysis of this compound in deuterated chloroform (B151607) (CDCl₃) provides the following chemical shifts (δ) in parts per million (ppm):

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.83 | d | 2H, Ar-H |

| ¹H | 6.65 | d | 2H, Ar-H |

| ¹H | 4.66 | s | 2H, -OCH₂CN |

| ¹H | 3.56 | br. s | 2H, -NH₂ |

| ¹³C | 149.65 | Ar-C | |

| ¹³C | 142.42 | Ar-C | |

| ¹³C | 117.10 | Ar-CH | |

| ¹³C | 116.25 | Ar-CH | |

| ¹³C | 115.60 | -CN | |

| ¹³C | 55.28 | -OCH₂CN |

To further confirm the structural assignments and to understand the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: This experiment would show correlations between protons that are coupled to each other, for instance, confirming the coupling between the adjacent aromatic protons.

HSQC: This technique correlates proton signals with their directly attached carbon atoms, which would definitively link the proton resonances to their corresponding carbon signals in the ¹³C NMR spectrum.

As of the current literature review, specific 2D NMR correlational data for this compound has not been reported.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal the preferred conformation of the molecule in the solid state. This includes the dihedral angles between the aromatic ring and the phenoxyacetonitrile side chain, as well as the geometry around the ether linkage.

At present, a crystal structure for this compound has not been deposited in the Cambridge Structural Database, and relevant crystallographic data is not available in the surveyed literature.

The study of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal.

Given the absence of a published crystal structure for this compound, a Hirshfeld analysis of its crystal packing cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic ring and potentially n-π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms.

A comprehensive search of the available scientific literature did not yield an experimental UV-Vis spectrum for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its primary functional groups: the amino group (N-H), the nitrile group (C≡N), the aromatic ring (C=C and C-H), and the ether linkage (C-O-C).

The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. The presence of a strong, sharp absorption band around 2260-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. nih.govresearchgate.net The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations on the benzene ring are observed above 3000 cm⁻¹, while the C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,4-disubstituted or para-substitution) can be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and the strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range. The aryl ether linkage (Ar-O-CH₂) produces characteristic asymmetric and symmetric C-O-C stretching bands, typically appearing in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

The table below summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Primary Aromatic Amine | N-H Scissoring | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Out-of-plane Bend (para) | 850 - 800 |

| Nitrile | C≡N Stretch | 2260 - 2240 |

| Aryl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 |

| Aryl Ether | C-O-C Symmetric Stretch | 1075 - 1020 |

| Methylene | C-H Stretch | 2960 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. The molecular formula for this compound is C₈H₈N₂O, corresponding to a monoisotopic mass of approximately 148.06 Da. uni.luepa.gov In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight.

Upon electron ionization (EI), the molecule loses an electron to form the molecular ion (M⁺•) at m/z 148. This energetically unstable ion undergoes fragmentation, breaking into smaller, more stable charged fragments. The fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure.

Key fragmentation pathways for this compound are predicted based on the stability of the resulting cations and neutral losses:

Formation of the base peak: The most likely fragmentation involves the cleavage of the C-O bond, leading to the formation of a highly stable 4-aminophenoxy radical and the cyanomethyl cation, or more favorably, the 4-aminophenol (B1666318) radical cation at m/z 109 after rearrangement. However, the most stable fragment is often the aminotropylium-like ion resulting from the cleavage of the ether bond, giving a prominent peak. A key fragmentation is the benzylic-type cleavage alpha to the ether oxygen, leading to the loss of the cyanomethyl radical (•CH₂CN), resulting in a fragment ion at m/z 108.

Loss of HCN: A characteristic fragmentation for nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion or subsequent fragment ions.

Fragmentation of the aminophenol core: Further fragmentation can involve the loss of carbon monoxide (CO) or other small neutral molecules from the aromatic ring structure.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition. For example, the protonated molecule [M+H]⁺ would have a predicted m/z of 149.07094. uni.lu

The following table details the predicted key fragments for this compound in a mass spectrum.

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Neutral Loss |

| 148 | [C₈H₈N₂O]⁺• (Molecular Ion) | - |

| 108 | [C₆H₆NO]⁺ | •CH₂CN |

| 80 | [C₅H₆N]⁺ | •CH₂CN, CO |

| 54 | [C₃H₄N]⁺ | C₅H₄O |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can provide valuable insights into various molecular properties. For molecules structurally similar to 2-(4-Aminophenoxy)acetonitrile, DFT has been employed to optimize molecular geometry and calculate a range of quantum chemical descriptors.

Quantum chemical descriptors derived from DFT calculations help in understanding the reactivity and stability of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness. These parameters are crucial for predicting how a molecule will interact with other chemical species.

For instance, in a study of a chalcone (B49325) derivative containing a 4-aminophenyl group, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine these properties. nih.gov The HOMO-LUMO energy gap is a particularly important indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

Table 1: Representative Quantum Chemical Descriptors for a Structurally Similar Aminophenyl Derivative

| Descriptor | Value |

|---|---|

| HOMO Energy | -5.75 eV |

| LUMO Energy | -2.02 eV |

| Energy Gap (ΔE) | 3.73 eV |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 1.865 |

| Chemical Softness (S) | 0.261 |

| Electrophilicity Index (ω) | 4.0323 |

Note: Data is illustrative and based on a structurally related aminophenyl compound. nih.gov

The molecular geometry of 4-aminophenol (B1666318) has been optimized using methods such as MP2/cc-pVTZ to provide a basis for further calculations. osti.gov Such optimizations are the first step in any detailed computational analysis.

DFT calculations are widely used to predict and interpret vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of a molecule, researchers can assign experimental spectral bands to specific molecular motions. For 4-hydroxyacetanilide, a compound with a similar substituted benzene (B151609) ring, DFT calculations using the B3LYP/6-31G* basis set have been performed to analyze its vibrational spectrum. materialsciencejournal.org

The calculated frequencies are often scaled to better match experimental data. This combined experimental and theoretical approach allows for a detailed understanding of the vibrational modes of the molecule. For example, the stretching vibrations of the hydroxyl group and the in-plane and out-of-plane deformations can be precisely assigned. materialsciencejournal.org

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for 4-Hydroxyacetanilide (a structural analog)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT B3LYP/6-31G*) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3607 | - | - |

| C-O Stretch | 1209 | 1228 | 1239 |

| O-H In-plane bend | - | 1394 | - |

| O-H Out-of-plane bend | 633 | 626 | 630 |

Note: This data is for 4-hydroxyacetanilide and serves as an example of the methodology. materialsciencejournal.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment. For aminophenol-water clusters, ab initio molecular dynamics have been used to study their structures and rearrangement reactions. aip.org

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the trajectories of the atoms. This allows for the exploration of the potential energy surface and the identification of stable conformations and transition states. Such simulations can reveal how molecules like this compound might behave in a solution or interact with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured activity.

For aromatic amines, a class of compounds that includes this compound, QSAR models have been developed to predict properties such as carcinogenic potency. These models use various molecular descriptors calculated from the optimized molecular structures to establish a predictive relationship. The development of a reliable QSAR model can significantly reduce the need for extensive experimental testing of new compounds.

In Silico Prediction of Molecular Properties

In silico methods refer to computational approaches used to predict a wide range of molecular properties, including physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity. These predictions are valuable in the early stages of drug discovery and materials science.

For various aminophenyl and aniline (B41778) derivatives, computational tools are used to predict properties like lipophilicity (logP), solubility, and adherence to drug-likeness rules such as Lipinski's rule of five. nih.gov These in silico assessments help in prioritizing compounds for synthesis and further experimental evaluation by flagging potential liabilities early in the research process.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminophenol |

Applications in Materials Science and Polymer Chemistry

Utilization as Monomers for Polymer Synthesis

The primary application of 2-(4-Aminophenoxy)acetonitrile in polymer chemistry is as a diamine monomer in polycondensation reactions. Its bifunctional nature, with two reactive amine hydrogens, allows it to react with various co-monomers, most notably aromatic dianhydrides, to form long-chain polymers.

Preparation of Polyimides and Poly(ether-imide)s

Polyimides and poly(ether-imide)s are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers using this compound typically follows a conventional two-step polycondensation method.

The initial step involves the reaction of the diamine, this compound, with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature. This reaction leads to the formation of a high-molecular-weight poly(amic acid) precursor. This precursor is a soluble and processable intermediate that can be cast into films or coatings.

The second step is the conversion of the poly(amic acid) into the final polyimide or poly(ether-imide) through a process called imidization. This is typically achieved by thermal cyclodehydration, where the poly(amic acid) is heated at elevated temperatures (usually between 200°C and 300°C), leading to the formation of the stable imide ring structure with the elimination of water. Chemical imidization using dehydrating agents like acetic anhydride and a catalyst such as pyridine at lower temperatures is also a viable method.

While specific research data on the polymerization of this compound is not abundant in publicly available literature, the properties of the resulting polymers can be inferred from studies on structurally similar aminophenoxy compounds. The general structure of the resulting polyimide is depicted below:

Where Ar represents the phenylene group from this compound and Ar' represents the aromatic core of the dianhydride.

Role in High-Performance Polymer Development

The incorporation of this compound into the polymer backbone is expected to impart several desirable characteristics, contributing to the development of high-performance materials.

Thermal Stability: The aromatic nature of the monomer, combined with the rigid imide linkage, contributes to high thermal stability. Research on analogous polyimides suggests that polymers derived from aminophenoxy compounds exhibit decomposition temperatures well above 400°C.

Solubility and Processability: The flexible ether linkage (-O-) in the monomer's structure can enhance the solubility and processability of the resulting polyimides. Wholly aromatic polyimides are often intractable, but the introduction of such flexible linkages can disrupt chain packing and improve their solubility in organic solvents, facilitating their processing into films, coatings, and other forms.

Mechanical Properties: Aromatic polyimides are known for their excellent mechanical properties, including high tensile strength and modulus. While specific data for polymers from this compound is not available, related polyimides exhibit impressive mechanical performance.

Dielectric Properties: The presence of the polar nitrile group (-C≡N) is anticipated to influence the dielectric properties of the polymer. Generally, the introduction of polar groups tends to increase the dielectric constant of a material. This could be advantageous for applications in electronic materials where specific dielectric characteristics are required.

The table below summarizes the expected influence of the structural features of this compound on the properties of the resulting polyimides, based on established structure-property relationships in this class of polymers.

| Structural Feature of this compound | Expected Effect on Polyimide Properties |

| Aromatic Amine Group | High thermal stability, good mechanical strength. |

| Ether Linkage (-O-) | Increased flexibility, improved solubility and processability. |

| Nitrile Group (-C≡N) | Increased polarity, potential for higher dielectric constant, site for post-polymerization modification. |

Development of Advanced Functional Materials

Beyond its role as a monomer for synthesizing high-performance polymers, the unique chemical structure of this compound, particularly the nitrile group, offers opportunities for the development of advanced functional materials.

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. In the context of a polymer backbone, these nitrile groups can serve as reactive sites for post-polymerization modification. This allows for the tailoring of the polymer's properties and the introduction of new functionalities. For instance, the nitrile group can be:

Hydrolyzed to form carboxylic acid or amide groups, which can alter the polymer's solubility, hydrophilicity, and adhesion properties.

Reduced to form primary amine groups, which can be used for further functionalization, crosslinking, or for imparting chelating properties to the material.

Subjected to cycloaddition reactions to create heterocyclic rings, leading to materials with novel optical or electronic properties.

This potential for post-polymerization modification opens up avenues for creating materials for a wide range of applications, including:

Membranes for gas separation: By modifying the polarity and free volume of the polymer through nitrile group chemistry.

Functional coatings: With tailored surface properties such as hydrophilicity or biocompatibility.

Materials for electronics and optoelectronics: By introducing chromophores or other functional moieties.

While the direct application of this compound in this area is still a subject for further research, the presence of the reactive nitrile group provides a clear pathway for the future development of sophisticated functional materials.

Biological and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies help elucidate how a molecule's chemical structure relates to its biological activity, guiding the optimization of lead compounds. drugdesign.orgyoutube.com For derivatives containing the 2-(4-aminophenoxy) moiety, SAR insights have been primarily derived from anticancer research.

In the study of aminophenoxy-functionalized flavones, SAR analysis underscored the critical importance of the placement of the 4-aminophenoxy group for achieving selective cytotoxicity against cancer cells. mdpi.com The findings indicated that linking the 4-aminophenoxy group at a specific position (the 6-position of the flavone's A ring) was crucial for the observed anticancer effects. mdpi.com Furthermore, the presence and position of a second phenoxy group on the B ring also significantly influenced the compound's potency and selectivity. mdpi.com Specifically, the derivative APF-1, with a phenoxy moiety at the C'3 position of the B ring, was identified as the most effective compound in the series. mdpi.com

These results suggest that the 4-aminophenoxy group is not merely a passive component but plays an active role in the molecular interactions responsible for the biological effect. This information is vital for the future design and optimization of other derivatives based on this scaffold for various therapeutic targets.

Molecular Target Identification and Pathway Analysis

Direct molecular target identification and pathway analysis for the specific compound 2-(4-Aminophenoxy)acetonitrile are not extensively documented in publicly available scientific literature. Research has, however, explored the biological activities of structurally related compounds featuring the aminophenoxy scaffold, offering potential, yet unconfirmed, areas for investigation.

Derivatives of the broader aminophenoxy class have been investigated for a range of biological activities. For instance, certain aminophenoxy derivatives have been explored for their potential as peroxisome proliferator-activated receptor-gamma (PPARγ) activators, which are molecular targets in the management of metabolic diseases. Additionally, the 4-aminophenoxy moiety has been identified as a crucial component for targeting bacterial gyrase in some derivatives.

It is important to emphasize that these findings pertain to derivatives and not to this compound itself. The specific molecular targets and biological pathways influenced by this compound remain an area for future research.

Table 1: Investigated Biological Activities of Structurally Related Aminophenoxy Derivatives

| Derivative Class | Investigated Biological Activity | Potential Molecular Target |

| Aminophenoxy Flavones | Anti-cancer | Not specified |

| Benzoylaminophenoxy Phenols | Anti-prostate cancer | Androgen Receptor |

| General Aminophenoxy Derivatives | Anti-inflammatory | Not specified |

| 4-Aminophenoxy Derivatives | Antibacterial | Bacterial Gyrase |

Computational Approaches in Drug Discovery (e.g., Molecular Docking)

For example, molecular docking studies have been performed on benzoylaminophenoxy phenol (B47542) derivatives to investigate their potential as androgen receptor (AR) blockers for applications in anti-prostate cancer research. nih.gov These in silico studies help in understanding the structure-activity relationships and in the design of new potential therapeutic agents. nih.gov The insights from such computational analyses on related structures could, in principle, guide future in silico investigations of this compound to hypothesize its potential molecular targets and binding modes.

Table 2: Examples of Computational Studies on Related Aminophenoxy Scaffolds

| Compound Class | Computational Method | Investigated Target |

| Benzoylaminophenoxy Phenol Derivatives | Molecular Docking | Androgen Receptor |

| Benzoheterocyclic 4-aminoquinolines | Homology Modeling, Docking | Dihydrofolate reductase-thymidylate synthase (DRTS) protein |

Safety Considerations in Laboratory Research

Safe Handling Procedures During Synthesis and Characterization

The synthesis of "2-(4-Aminophenoxy)acetonitrile" involves the use of several hazardous chemicals. Therefore, all work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. lsuhsc.edu

Engineering Controls: A properly functioning chemical fume hood is essential to prevent the inhalation of vapors and dust from the starting materials and solvents. lsuhsc.edu Safety showers and eyewash stations should be readily accessible. fishersci.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles are required at all times. lsuhsc.edu

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are necessary. lsuhsc.edu Contaminated clothing should be removed immediately.

Respiratory Protection: While a fume hood should provide adequate ventilation, a respirator may be necessary for certain procedures or in the event of a spill.

Specific Handling Procedures:

When handling solid reagents like 4-aminophenol (B1666318), avoid creating dust.

Acetonitrile (B52724) is a flammable liquid and should be kept away from ignition sources. liverpool.ac.uksigmaaldrich.comunigel.com.brfishersci.co.uk

Bromoacetonitrile (B46782) is toxic and corrosive and should be handled with extreme care to avoid contact with skin and eyes. scbt.com

During characterization, handle the final product, "this compound," with the same level of caution as its precursors, as its toxicological properties may not be fully known.

| Chemical | Key Hazards | Recommended Handling Procedures |

|---|---|---|

| 4-Aminophenol | Harmful if swallowed or inhaled, suspected of causing genetic defects, very toxic to aquatic life. dcfinechemicals.comharpercollege.edu | Avoid dust inhalation. Wear appropriate PPE. Handle in a fume hood. |

| Acetonitrile | Highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, causes serious eye irritation. liverpool.ac.uksigmaaldrich.comunigel.com.brfishersci.co.ukstudy.com | Keep away from heat and open flames. Use in a well-ventilated area. Ground containers to prevent static discharge. fishersci.co.uk |

| Bromoacetonitrile | Toxic by inhalation, in contact with skin, and if swallowed. Causes severe burns. scbt.com | Handle with extreme caution in a fume hood. Avoid all contact with skin and eyes. |

| This compound | Hazards not fully characterized. Assumed to be harmful based on precursors. | Handle with caution, using standard PPE in a fume hood. Avoid inhalation, ingestion, and skin/eye contact. |

Hazards Associated with Synthetic Intermediates (e.g., Nitro Compounds)

A common synthetic route to "this compound" involves the use of a nitro-substituted intermediate, such as "2-(4-nitrophenoxy)acetonitrile." This intermediate is then reduced to the final amino compound. Aromatic nitro compounds present significant hazards that must be carefully managed.

Hazards of Aromatic Nitro Compounds:

Toxicity: Aromatic nitro compounds are often toxic and can be absorbed through the skin. They can cause a range of health effects, including irritation to the skin, eyes, and respiratory tract. fishersci.com

Flammability and Explosion Risk: Di- and trinitro aromatic compounds can be explosive, especially when subjected to heat or shock. While "2-(4-nitrophenoxy)acetonitrile" is a mononitro compound, it should still be handled with care, avoiding high temperatures and sources of ignition. fishersci.com

Reduction Reaction Hazards: The reduction of a nitro group to an amine is a highly exothermic reaction. This can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing a runaway reaction. The addition of the reducing agent should be done slowly and with adequate cooling.

| Intermediate | Key Hazards | Safe Handling Precautions |

|---|---|---|

| 2-(4-nitrophenoxy)acetonitrile | Harmful if swallowed, in contact with skin, or if inhaled. fishersci.com | Wear appropriate PPE, including chemical-resistant gloves and safety goggles. Handle in a fume hood. Avoid heating and contact with strong bases or reducing agents under uncontrolled conditions. |

Responsible Waste Disposal and Environmental Impact Mitigation

Proper waste disposal is crucial to minimize the environmental impact of synthesizing "this compound." All waste generated during the synthesis and purification process should be considered hazardous and disposed of accordingly.

Waste Segregation and Collection:

Solvent Waste: Acetonitrile and other organic solvents used in the reaction and purification (e.g., ethyl acetate, hexanes) should be collected in a designated, properly labeled container for flammable organic waste. study.com

Aqueous Waste: Aqueous waste streams from workup and extraction steps may contain dissolved starting materials, byproducts, and salts. This waste should be collected in a separate, labeled container for aqueous waste.

Solid Waste: Solid waste, including any unreacted starting materials, the final product, and contaminated items (e.g., filter paper, silica (B1680970) gel from chromatography), should be collected in a designated solid waste container.

Sharps: Any needles or other sharps used should be disposed of in a designated sharps container. technion.ac.il

Disposal Procedures:

All waste containers must be clearly labeled with their contents.

Waste should be disposed of through a licensed professional waste disposal service. liverpool.ac.uk

Do not pour any chemical waste down the drain.

Environmental Impact Mitigation:

Minimizing Waste: Employing green chemistry principles, such as using the minimum necessary amount of reagents and solvents, can help reduce the volume of waste generated.

Preventing Releases: All procedures should be conducted in a manner that prevents the release of chemicals into the environment. Spills should be cleaned up immediately using appropriate absorbent materials and disposed of as hazardous waste.

Aquatic Toxicity: 4-Aminophenol is very toxic to aquatic life with long-lasting effects. dcfinechemicals.comharpercollege.edu Therefore, it is especially important to prevent any waste containing this compound from entering waterways.

| Waste Type | Disposal Method | Key Environmental Consideration |

|---|---|---|

| Organic Solvents (e.g., Acetonitrile) | Collect in a labeled container for flammable organic waste. study.com | Acetonitrile is flammable and toxic. |

| Aqueous Waste | Collect in a labeled container for aqueous waste. Neutralize if acidic or basic before disposal. | May contain dissolved toxic compounds like 4-aminophenol. |

| Solid Waste (including product) | Collect in a labeled solid waste container. | Prevent contamination of soil and groundwater. |

Emerging Research Directions and Future Perspectives

Design of Novel Analogs with Enhanced Bioactivity

The core structure of 2-(4-Aminophenoxy)acetonitrile presents multiple opportunities for chemical modification to design novel analogs with potentially enhanced biological activity. The primary amine, the aromatic ring, and the nitrile group are all amenable to chemical derivatization. The design of such analogs is often guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications influence the biological activity of a compound. nih.govnih.govyoutube.com

A key strategy in analog design is the substitution on the aromatic ring, which can influence the electronic properties and steric profile of the molecule. nih.gov Furthermore, the primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to explore a wider chemical space and potentially interact with different biological targets. nih.gov For instance, the synthesis of acetophenone (B1666503) derivatives with alkylamine side chains has been explored for the development of acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net

The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or it can be used as a precursor for the synthesis of various nitrogen-containing heterocycles. These modifications can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. The overarching goal is to create a library of analogs that can be screened for a variety of biological activities, including but not limited to enzyme inhibition and receptor modulation. nih.govekb.eg

Table 1: Potential Analogs of this compound and Their Rationale for Enhanced Bioactivity

| Analog Structure | Modification Rationale | Potential Bioactivity |

|---|---|---|

| N-acylated derivatives | To explore interactions with different binding pockets in enzymes. | Kinase inhibition, anti-inflammatory |

| Substituted aromatic ring | To modulate electronic properties and improve binding affinity. | Enhanced receptor binding |

| Heterocyclic derivatives | To increase structural diversity and potential for hydrogen bonding. | Broader spectrum of biological targets |

Exploration of Alternative Synthetic Routes

The conventional synthesis of this compound typically involves the reaction of 4-aminophenol (B1666318) with bromoacetonitrile (B46782) in the presence of a base. While effective, this method can be time-consuming and may require purification by column chromatography. Emerging research is focused on developing more efficient and sustainable synthetic routes.

Microwave-assisted organic synthesis (MAOS) is one such alternative that has the potential to significantly reduce reaction times and improve yields. organic-chemistry.organton-paar.comnih.govnih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions and easier purification. anton-paar.com The synthesis of N-substituted imines, for example, has been achieved in high yields within minutes using microwave-assisted, solvent-free conditions. organic-chemistry.org

Flow chemistry is another modern synthetic approach that offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. amazonaws.com In a flow synthesis setup, reagents are continuously pumped through a reactor where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Table 2: Comparison of Synthetic Routes for this compound Derivatives

| Synthetic Route | Typical Reaction Time | Key Advantages | Potential Challenges |

|---|---|---|---|

| Conventional Batch Synthesis | Several hours to days | Well-established and widely used | Long reaction times, potential for side products |

| Microwave-Assisted Synthesis | Minutes to hours | Rapid reaction rates, higher yields, cleaner reactions | Requires specialized equipment |

Advanced Applications in Bio- and Chemo-sensing

The structural features of this compound make it an attractive candidate for the development of novel bio- and chemo-sensors. The primary amine and the phenoxy group can serve as recognition sites for various analytes, including metal ions and small organic molecules. By incorporating a fluorescent reporter group into the molecule, it is possible to create a sensor that signals the presence of the target analyte through a change in its fluorescence properties. researchgate.net

For example, a fluorescent chemosensor for the detection of mercury ions has been developed based on a coumarin-thiourea unit and a β-N-glycosyl moiety in acetonitrile (B52724). researchgate.net A similar approach could be applied to this compound by functionalizing the amino group with a fluorophore and a chelating agent. The binding of a metal ion to the chelating agent could then modulate the fluorescence of the reporter group, allowing for sensitive and selective detection of the analyte.

These sensors could find applications in various fields, including environmental monitoring, medical diagnostics, and cellular imaging. The ability to design sensors with high selectivity and sensitivity for specific analytes is a key area of ongoing research.

Table 3: Potential Design of a this compound-based Chemosensor

| Component | Function | Example |

|---|---|---|

| Recognition Moiety | Binds to the target analyte | Crown ether for metal ions |

| Fluorophore | Emits light upon excitation | Coumarin, Fluorescein |

Integration with Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of compounds, which can then be screened for biological activity using high-throughput screening (HTS) techniques. niscpr.res.innih.govstanford.eduijpsonline.com The this compound scaffold is well-suited for combinatorial synthesis due to the presence of multiple reactive sites that can be derivatized with a variety of building blocks. nih.gov

For example, a library of analogs can be generated by reacting the primary amine of this compound with a diverse set of carboxylic acids or sulfonyl chlorides. Similarly, the aromatic ring can be functionalized through various coupling reactions. This approach allows for the creation of a large and structurally diverse library of compounds in a relatively short amount of time.

These libraries can then be screened against a wide range of biological targets, such as protein kinases, to identify new lead compounds for drug discovery. nih.govdrugdiscoverytrends.comnih.govselleckchem.comresearchgate.net HTS allows for the rapid testing of thousands of compounds, and the data generated can be used to identify promising candidates for further optimization.

Table 4: Illustrative Combinatorial Library Based on the this compound Scaffold

| Scaffold | Building Block 1 (at Amino Group) | Building Block 2 (at Aromatic Ring) | Resulting Library |

|---|

Development of Sustainable Synthesis Methods

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. This includes the use of renewable starting materials, the reduction of waste, and the use of catalysts that can be easily recovered and reused.

Green chemistry principles can be applied to the synthesis of this compound and its derivatives. nih.govajgreenchem.comrsc.org For example, the use of a deep eutectic solvent (DES) as a reaction medium has been shown to be an efficient and environmentally benign approach for the synthesis of α-aminophosphorous derivatives. rsc.org A similar strategy could be explored for the synthesis of this compound.

Table 5: Comparison of Conventional and Sustainable Synthesis Approaches

| Aspect | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvent | Often uses volatile organic compounds (VOCs) | Use of water, ionic liquids, or deep eutectic solvents |

| Catalyst | May use stoichiometric reagents or heavy metal catalysts | Use of recyclable catalysts, biocatalysts |

| Energy Consumption | Often requires high temperatures and long reaction times | Can be performed at lower temperatures, potentially with microwave assistance |

| Waste Generation | Can generate significant amounts of chemical waste | Aims to minimize waste through atom economy and catalyst recycling |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenoxy)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: A practical approach involves coupling 4-aminophenol with a cyanomethylating agent (e.g., chloroacetonitrile) under basic conditions. For example, nucleophilic substitution reactions in aprotic solvents like acetonitrile (ACN) with catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) can improve yield . Optimization should focus on:

- Solvent selection : ACN enhances solubility of intermediates while minimizing side reactions.

- Temperature : Reactions at 60°C balance kinetics and stability of the aminophenoxy group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature. Similar acetonitrile derivatives degrade under prolonged light exposure and moisture .

- Handling : Use gloveboxes or fume hoods with nitrile gloves and protective eyewear. The compound’s amine group may oxidize; periodic NMR or HPLC analysis (C18 column, ACN/water mobile phase) monitors purity .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization of this compound derivatives?

Methodological Answer:

- Contradiction Analysis :

- NMR : Compare experimental H/C shifts with computational predictions (DFT/B3LYP/6-31G*). For example, the nitrile group () typically shows C shifts near 115–120 ppm, while aromatic protons resonate at 6.5–7.5 ppm .

- IR : Validate the nitrile stretch (~2240 cm) and amine N-H stretches (~3300–3500 cm). Contaminants like residual solvents (e.g., DMF) may obscure peaks; use high-vacuum drying .

- Cross-Validation : Combine LC-MS (ESI+ mode) for molecular ion confirmation and elemental analysis for stoichiometric validation .

Q. How does the electronic nature of the 4-aminophenoxy group influence reactivity in cross-coupling or cyclization reactions?

Methodological Answer: The electron-donating amino group (-NH) activates the phenoxy ring toward electrophilic substitution, while the nitrile (-C≡N) serves as a directing group. For example:

- Buchwald-Hartwig Amination : The amino group facilitates palladium-catalyzed C-N bond formation with aryl halides. Optimize ligand choice (e.g., XPhos) and base (CsCO) in toluene/ACN mixtures .

- Cyclization : Under acidic conditions (e.g., HCl/EtOH), the nitrile may undergo hydrolysis to an amide, enabling heterocycle synthesis (e.g., quinazolines) .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis (λ~270 nm for aromatic systems) and UPLC-MS .

- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds. For instance, nitriles often degrade above 200°C, but the aminophenoxy group may lower this temperature .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.